molecular formula C8H8F5NO3 B2484486 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid CAS No. 1039364-78-7

3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid

Cat. No.: B2484486
CAS No.: 1039364-78-7
M. Wt: 261.148
InChI Key: KPRJNVYYIWEUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid ( 1039364-78-7) is a fluorinated piperidine derivative of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C8H8F5NO3 and a molecular weight of 261.15 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both difluoro and trifluoroacetyl groups, is particularly valuable in the design of NR2B NMDA receptor antagonists . This mechanism is a key target for investigating therapeutic agents for various neurological disorders and conditions involving pain. The presence of multiple fluorine atoms is a common strategy in drug design to influence the compound's metabolic stability, bioavailability, and binding affinity. This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can access its public chemical data, including structure and identifiers, via resources like PubChem .

Properties

IUPAC Name

3,3-difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F5NO3/c9-7(10)2-1-3-14(4(7)5(15)16)6(17)8(11,12)13/h4H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRJNVYYIWEUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)C(F)(F)F)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of piperidine derivatives with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows researchers to explore new chemical reactions and mechanisms, particularly in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. The presence of fluorinated groups can enhance binding affinity and selectivity within biological systems, making it an important candidate for drug design.

Mechanism of Action : The compound interacts with specific molecular targets, where the fluorine atoms form strong interactions with proteins and enzymes. This can influence various biochemical pathways and cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties such as increased metabolic stability and bioavailability .

Case Study : A study assessed the compound's efficacy against human tumor cells through the National Cancer Institute's Developmental Therapeutic Program. The compound demonstrated significant antitumor activity with an average cell growth inhibition rate of 12.53% across various cancer cell lines .

Industry

This compound finds applications in the development of advanced materials and coatings due to its chemical resistance and thermal stability imparted by its fluorinated structure. Industries utilize it in creating coatings that withstand harsh environments .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, affecting their function. The compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

  • 3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid
  • This compound
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3,3-Difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups in drug design often enhances pharmacological properties, including potency and selectivity. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C₈H₈F₅NO₃
  • Molecular Weight : 261.15 g/mol
  • CAS Number : 1039364-78-7

The compound features a piperidine ring with two fluorine atoms and a trifluoroacetyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, potentially improving the compound's bioavailability.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on various enzymes and receptors:

  • α-Glucosidase Inhibition : Preliminary data suggest that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This could position it as a candidate for managing diabetes by delaying carbohydrate absorption.
CompoundIC50 (μM)Reference
This compound0.07

Case Study 1: Antiviral Activity

In a study focused on antiviral agents, the compound demonstrated efficacy against HIV-1 by inhibiting reverse transcriptase activity. The presence of fluorinated groups was linked to enhanced binding affinity to the enzyme.

Case Study 2: Antimicrobial Properties

Another investigation highlighted the compound's potential antimicrobial properties. It was tested against various bacterial strains, showing moderate inhibition that suggests further exploration for antibiotic development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of fluorine atoms significantly impacts the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents can lead to variations in potency and selectivity for biological targets.

Key Findings from SAR Studies

  • Fluorination : Enhances binding affinity and metabolic stability.
  • Trifluoroacetyl Group : Increases lipophilicity, facilitating better membrane penetration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing trifluoroacetyl and difluoropiperidine groups into carboxylic acid derivatives?

  • Methodological Answer : The synthesis of fluorinated piperidine-carboxylic acids typically involves multi-step protocols. For example, trifluoroacetylation can be achieved using trifluoroacetic anhydride under basic conditions, while difluorination of the piperidine ring may require selective fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Purification via recrystallization or chromatography (e.g., reverse-phase HPLC) is critical to isolate high-purity products .

Q. How can researchers optimize reaction conditions to minimize side reactions during the synthesis of fluorinated piperidine derivatives?

  • Methodological Answer : Side reactions, such as over-fluorination or ester hydrolysis, can be mitigated by controlling reaction temperature (e.g., maintaining ≤40°C for trifluoroacetylations) and using anhydrous solvents. Catalytic systems like Pd(OAc)₂ with tert-butyl XPhos ligands (as seen in multi-step piperidine syntheses) enhance regioselectivity .

Q. What analytical techniques are recommended for confirming the structural integrity of 3,3-difluoro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹⁹F NMR are essential for verifying molecular weight and fluorine substitution patterns. X-ray crystallography or NOESY experiments can resolve stereochemical ambiguities in the piperidine ring .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoroacetyl group increases electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attacks. Steric hindrance from the trifluoromethyl moiety can be evaluated computationally (DFT studies) to predict regioselectivity in reactions with amines or thiols .

Q. What strategies resolve contradictions in biological activity data for fluorinated piperidine analogs?

  • Methodological Answer : Discrepancies may arise from differences in stereochemistry or fluorination patterns. Comparative studies using enantiomerically pure samples (via chiral HPLC) and fluorine-18 radiolabeling can clarify structure-activity relationships. For example, the (2S,3S)-configuration in related compounds shows enhanced enzyme inhibition .

Q. How can researchers design experiments to assess the metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Use liver microsome assays (human/rat) with LC-MS/MS monitoring to track degradation. Fluorine atoms often improve metabolic stability by resisting oxidative metabolism, but the trifluoroacetyl group may undergo hydrolysis. Stability under physiological pH (e.g., 7.4 buffer) should also be tested .

Q. What role does the difluoropiperidine moiety play in modulating lipophilicity and membrane permeability?

  • Methodological Answer : Calculate logP values (via HPLC retention time or software like MarvinSketch) to quantify lipophilicity. Fluorine atoms reduce basicity of the piperidine nitrogen, enhancing membrane penetration. Parallel artificial membrane permeability assays (PAMPA) validate these effects .

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